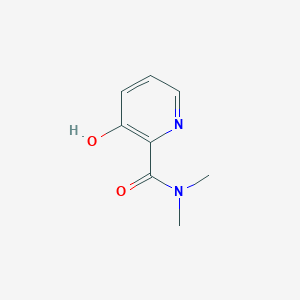

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Overview

Description

The compound "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties have been studied extensively. For instance, N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared and analyzed, indicating a broad interest in hydroxypyridine derivatives for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in several papers. A convenient method for synthesizing 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has been developed, which involves the reaction of ethyl 2-chloropyridine-3-carboxylate with lithium enolate of N,N-dimethylacetamide . This method could potentially be adapted for the synthesis of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been studied using single-crystal X-ray diffraction, which provides detailed information about bond lengths, angles, and overall molecular conformation . These studies are crucial for understanding the physical and chemical behavior of the compounds. The molecular structure of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely exhibit similar characteristics, such as hydrogen bonding potential and aromaticity, which are common features in pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For example, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit microbiological activity, suggesting that the hydroxy and amide groups on the pyridine ring can interact with biological targets . The chemical reactions involving "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would likely be influenced by the presence of the hydroxy and amide functional groups, which could participate in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are often determined by their molecular structure. For instance, the presence of hydrogen bonding in the crystal structure can affect the melting point and solubility of the compound . The physical and chemical properties of "3-Hydroxy-N,N-dimethylpyridine-2-carboxamide" would need to be studied experimentally, but insights can be gained from related compounds. For example, the study of concomitant polymorphism in pyridine-2,6-dicarboxamide derivatives highlights the impact of molecular interactions on the physical properties of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Research has led to the development of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties, which include derivatives of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. These compounds demonstrate potential for hypertensive activity (Kumar & Mashelker, 2007).

Development of Naphthyridine Derivatives

- A method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides has been developed. This involves the reaction of various compounds with aryl isocyanates, highlighting a broad application in chemical synthesis (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).

Exploration of Ring-Ring Tautomerism

- Research on the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan led to compounds demonstrating a new example of ring-ring tautomerism. This expands understanding in chemical transformations (Ukhin et al., 2015).

Optimization of Biological Properties

- Studies have explored the chemical modification of the pyridine moiety in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This research is crucial for optimizing biological properties of related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis of Pentacoordinate Ligands

- The synthesis of new pentacoordinate ligands containing two pyridine 2-carboxamide units has been achieved. This has implications for the development of monomeric and dimeric Cu(II) complexes (Rowland, Thornton, Olmstead, & Mascharak, 2001).

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-N,N-dimethylpicolinamide is the C-C chemoattractant cytokine (chemokine) receptor 6 (CCR6) . CCR6 is a G protein-coupled receptor that plays a crucial role in the migration and positioning of immune cells, particularly T cells .

Mode of Action

3-Hydroxy-N,N-dimethylpicolinamide acts as a CCR6 antagonist . It blocks the interaction between CCR6 and its ligand, C-C motif ligand (CCL) 20 . This inhibition is insurmountable by CCL20, indicating a strong and persistent binding of the compound to CCR6 .

Biochemical Pathways

By blocking CCR6, 3-Hydroxy-N,N-dimethylpicolinamide disrupts the chemotaxis of human T cells mediated by CCR6 . This disruption affects the migration of T cells from the blood to tissues, which is a key process in the immune response .

Pharmacokinetics

The compound’s oral administration in animal models suggests it has bioavailability suitable for systemic effects .

Result of Action

The blockade of CCR6 by 3-Hydroxy-N,N-dimethylpicolinamide leads to an increase in the frequency of CCR6+ peripheral blood T cells . This suggests that the compound inhibits the homeostatic migration of T cells from blood to tissues . In addition, it ameliorates interleukin-23-induced skin inflammation, demonstrating its potential therapeutic effects .

properties

IUPAC Name |

3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSJINBUZCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148108 | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

CAS RN |

1076-23-9 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894) interact with CCR6 and what are the downstream effects?

A1: PF-07054894 selectively binds to CCR6, a chemokine receptor involved in T cell migration. [] This binding inhibits the binding of CCR6's natural ligand, CCL20, thereby blocking the signaling cascade that usually leads to chemotaxis of CCR6+ T cells towards CCL20 gradients. [] This blockade effectively inhibits the migration of these immune cells to sites of inflammation. [] In vivo studies demonstrate that this mechanism translates to a reduction in interleukin-23-induced skin inflammation, highlighting PF-07054894's potential as a therapeutic agent for inflammatory diseases. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894)?

A2: While the provided research [] focuses on PF-07054894 specifically, it highlights the importance of binding kinetics for its potency and selectivity. Analogs with faster dissociation rates exhibit surmountable inhibition of CCL20/CCR6 chemotaxis, unlike PF-07054894 which demonstrates insurmountable inhibition. [] This suggests that modifications impacting the compound's binding kinetics could significantly alter its activity and selectivity profile. Further research exploring modifications to the PF-07054894 structure and their impact on CCR6 binding affinity, selectivity, and downstream effects would be valuable for optimizing its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

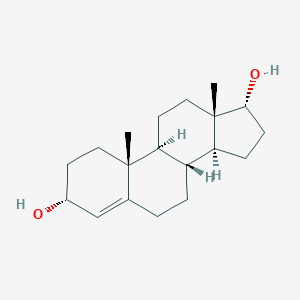

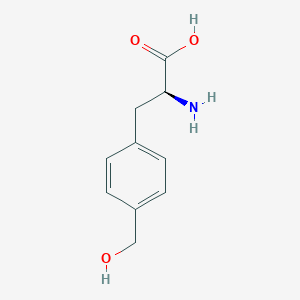

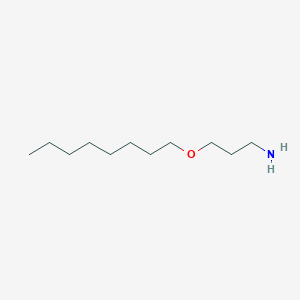

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)